KS176

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KS176 是一种合成有机化合物,以其对乳腺癌耐药蛋白 (BCRP) 的强效和选择性抑制而闻名,BCRP 也被称为 ATP 结合盒亚家族 G 成员 2 (ABCG2)。这种蛋白是一种多药转运蛋白,参与各种化疗药物从癌细胞中的外排,导致多药耐药性。 This compound 对其他多药转运蛋白如 P 糖蛋白 (P-gp) 或多药耐药相关蛋白 1 (MRP1) 没有抑制活性 .

作用机制

KS176 通过选择性结合 BCRP 转运蛋白发挥作用,抑制其功能。这种抑制阻止化疗药物从癌细胞中外排,从而增加其细胞内浓度并增强其细胞毒性作用。 分子靶标包括 BCRP 的核苷酸结合域,这些域对其 ATP 酶活性和药物转运功能至关重要 .

生化分析

Biochemical Properties

KS176 interacts with the BCRP multidrug transporter, a protein that plays a significant role in drug resistance in cancer cells . The nature of this interaction is inhibitory, with this compound effectively blocking the function of the BCRP transporter .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the BCRP multidrug transporter. This can influence cell function by altering the cell’s ability to expel certain drugs, potentially increasing the effectiveness of chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BCRP transporter and inhibiting its function . This prevents the transporter from expelling certain drugs from the cell, which can increase the cellular concentration of these drugs .

Temporal Effects in Laboratory Settings

The effects of this compound on the BCRP transporter are immediate upon administration and persist as long as the compound is present in the cell . Information on the long-term stability and degradation of this compound is not currently available.

Dosage Effects in Animal Models

Specific information on the dosage effects of this compound in animal models is not currently available. Given its role as a BCRP inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of the BCRP transporter .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. As a BCRP inhibitor, it could potentially affect the metabolism of any drugs that are substrates of this transporter .

Transport and Distribution

This compound is likely to be distributed throughout the body following administration, given its small molecular size and lipophilic nature . It may interact with various transporters and binding proteins, but specific details are not currently available.

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as a BCRP inhibitor, it is likely to be found wherever this transporter is present, including the plasma membrane and certain intracellular compartments .

准备方法

合成路线和反应条件

KS176 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

核心结构的形成: 核心结构通过一系列涉及芳香胺和羧酸的缩合反应合成。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:

间歇反应: 在大型反应器中进行反应,精确控制温度、压力和反应时间。

化学反应分析

反应类型

KS176 经历各种化学反应,包括:

氧化: this compound 中的硝基可以在特定条件下还原为氨基。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和催化量的过渡金属。

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的 this compound 衍生物,这些衍生物可用于进一步研究和开发 .

科学研究应用

KS176 具有广泛的科学研究应用,包括:

化学: 用作研究 BCRP 的抑制及其在多药耐药中的作用的工具化合物。

生物学: 用于细胞测定中以研究 BCRP 的转运机制及其对药物外排的影响。

医学: 通过抑制 BCRP 来克服癌症治疗中的多药耐药的潜在治疗剂。

相似化合物的比较

类似化合物

Ko143: 另一种具有不同化学结构的 BCRP 选择性抑制剂。

Fumitremorgin C: 一种以其 BCRP 抑制活性而闻名的天然产物。

Elacridar: BCRP 和 P-gp 的双重抑制剂,与化疗药物联合使用

KS176 的独特性

This compound 的独特性在于其对 BCRP 的高度选择性,而不影响其他多药转运蛋白如 P-gp 和 MRP1。 这种选择性使其成为研究 BCRP 特定机制以及开发靶向疗法以克服癌症多药耐药的宝贵工具 .

属性

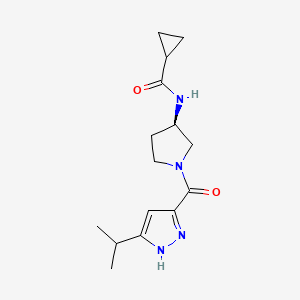

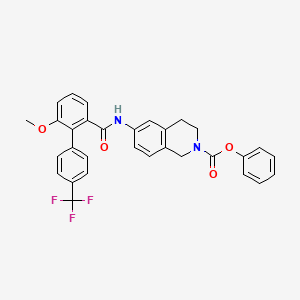

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWQQWSXYYXVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

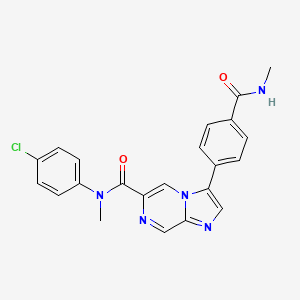

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

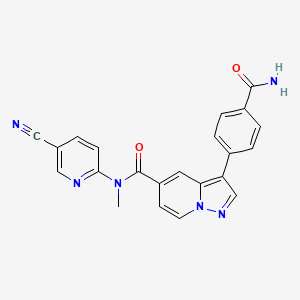

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)

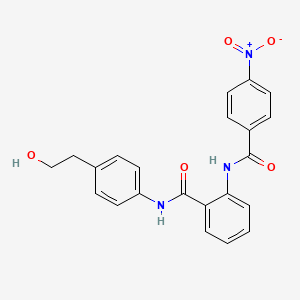

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)